3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-3-5-13(6-4-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-18-7-2-8-19-14/h2-8,12H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJFWTYIUNFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a novel derivative belonging to the class of oxadiazole compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and anti-tubercular therapies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₁₄N₄O₂ |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar oxadiazole structures have shown efficacy against various cancer cell lines by targeting:
- Histone Deacetylase (HDAC) : Oxadiazole derivatives have been reported to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Telomerase Activity : Some derivatives inhibit telomerase, an enzyme crucial for cancer cell immortality .
In particular, compounds structurally related to our target have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting a potential for similar activity against cancer cells .
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. Research on related oxadiazole derivatives has shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC90 values indicating their ability to inhibit bacterial growth effectively while displaying low cytotoxicity towards human cells .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Antitubercular Activity Assessment :
Mechanistic Insights
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various microbial strains. For instance:
- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.
- Antifungal Activity : It has also been evaluated for antifungal properties against species such as Candida albicans, exhibiting efficacy comparable to standard antifungal agents.
Anticancer Activity
The anticancer potential of the compound has been investigated through various in vitro studies:
- Mechanism of Action : The compound is believed to inhibit specific protein kinases involved in cancer cell proliferation. By binding to the ATP-binding sites of these kinases, it disrupts critical signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. This selective targeting of cancer cells while sparing normal cells positions it as a candidate for further development in cancer therapeutics.
Synthesis and Characterization
The synthesis of 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide typically involves multi-step reactions:
- Formation of the Pyrimidine Ring : Starting from basic precursors like acetamidine and formamide.
- Oxadiazole Ring Formation : Achieved by reacting the pyrimidine derivative with nitrile oxides.
- Linking the Azetidine Moiety : Coupling reactions involving azetidine derivatives with carbonylating agents.
Case Study 1: Antimicrobial Efficacy
In a study published in 2024, various derivatives of similar oxadiazole compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structural features exhibited significant antibacterial activity against E. coli and S. aureus, showcasing their potential as new antimicrobial agents .
Case Study 2: Anticancer Potential
Another research effort focused on evaluating the anticancer properties of related compounds. The study reported that several derivatives demonstrated potent cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The mechanism was attributed to the inhibition of critical signaling pathways involved in tumor progression.
Comparison with Similar Compounds
Key Observations :
- Azetidine vs. Piperidine/Carbazole: The target compound’s azetidine ring (four-membered) contrasts with the six-membered piperidine in C22 and the carbazole in 6a–6e .
- Aryl Substituents: The p-tolyl group (methyl-substituted phenyl) in the target compound offers moderate lipophilicity, whereas C22’s 2-methylphenyl and fluorophenyl groups balance hydrophobicity and electronic effects. Compounds 6a–6e feature bulkier carbazole or nitro/cyano-substituted aryl groups, likely optimizing CB2 receptor affinity .
- Pyrimidine vs. Fluorophenyl/Pyridine : The pyrimidin-2-yl group in the target compound provides a planar, electron-deficient aromatic system, distinct from the electron-rich fluorophenyl (C22) or pyridine (6b, 6c) groups. This may influence interactions with polar active sites (e.g., kinase ATP pockets).
Pharmacological Activity and Binding Affinity
While direct data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
- Antitubercular Activity : C22 demonstrated higher binding affinity to Mycobacterium tuberculosis targets than control drugs, attributed to its fluorophenyl-piperidine-oxadiazole architecture . The target compound’s pyrimidine group may enhance affinity for bacterial enzymes reliant on pyrimidine recognition.
- CB2 Selectivity : Compounds 6a–6e achieved CB2 receptor selectivity through bulky carbazole and halogenated aryl groups . The target compound’s p-tolyl group lacks halogenation, suggesting divergent receptor targeting.
Pharmacokinetic and ADMET Profiles
- Drug-Likeness : C22 and related oxadiazoles showed favorable ADMET properties, including moderate solubility and blood-brain barrier permeability . The target compound’s azetidine may improve solubility over piperidine but could increase susceptibility to ring-opening metabolism.
Q & A
Q. What are the key synthetic routes for synthesizing 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide, and how do reaction conditions influence yield?
The compound is synthesized via coupling reactions between azetidine derivatives and functionalized oxadiazole/pyrimidine precursors. Common methods include:
- Azetidine-1-carboxamide activation : Use of coupling agents (e.g., EDC/HOBt) to link the azetidine core to the p-tolyl group.
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted or thermal conditions . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., DMF or THF), and temperature control (60–120°C). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm) and azetidine ring integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 396.1572).
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values or target selectivity may arise from:
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm binding affinity.
- Compound stability : Evaluate degradation under assay conditions (e.g., pH, temperature) via LC-MS.
- Off-target effects : Employ proteome-wide screening (e.g., kinome profiling) to identify unintended interactions .
Q. What computational strategies are recommended to predict the compound’s mechanism of action and binding modes?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Pyrimidine and oxadiazole moieties often engage in π-π stacking and hydrogen bonding.
- Molecular Dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., solvation effects, conformational flexibility).
- QSAR models : Correlate substituent modifications (e.g., p-tolyl vs. chlorophenyl) with activity trends .
Q. How can structural modifications enhance selectivity against off-target receptors while maintaining potency?
- Bioisosteric replacement : Substitute the pyrimidine ring with pyrazine or triazine to alter electronic properties.
- Azetidine ring functionalization : Introduce methyl or fluoro groups to modulate steric effects and metabolic stability.
- Comparative SAR studies : Benchmark against analogs like N-(2-chlorophenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide to identify critical pharmacophores .
Q. What experimental design principles optimize in vitro and in vivo studies for this compound?
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., dose, exposure time, cell line variability).
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models.
- Controlled negative/positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
